molecular formula C19H18N2O B2479664 (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one CAS No. 868214-10-2

(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one

Número de catálogo: B2479664
Número CAS: 868214-10-2
Peso molecular: 290.366
Clave InChI: YNBJQBBZTWJWGZ-FMIVXFBMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one is a styryl-substituted quinoxalinone derivative of high interest in medicinal chemistry and drug discovery research. Quinoxalinone derivatives are recognized as privileged scaffolds in the development of novel therapeutic agents due to their diverse biological activities . This compound features a characteristic styryl group at the 3-position of the quinoxalin-2(1H)-one core, a structural motif present in molecules investigated for significant pharmacological properties. Specific research applications for this class of compounds include investigation as an anticancer agent. Structurally similar (E)-3-styrylquinoxalin-2(1H)-one derivatives have been utilized as key intermediates in the synthesis of complex spiropyrrolidines, which have demonstrated potent cytotoxicity against a panel of human cancer cell lines, including colorectal carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A549) . Furthermore, the quinoxalinone core is a subject of interest in metabolic disease research. A close analogue, (E)-3-(4-methylstyryl)quinoxalin-2(1H)-one, has been experimentally evaluated and shown to exhibit potent in vitro antidiabetic activity against α-glucosidase and α-amylase enzymes, supported by molecular docking studies . An acute oral toxicity study of this analogue indicated a non-toxic profile, suggesting the potential for further investigation of this chemical series . The styrylquinoxalinone structure serves as a versatile building block for further chemical modification and [3+2] cycloaddition reactions to generate more complex polycyclic architectures for biological screening . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Propiedades

IUPAC Name

3-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-13(2)15-10-7-14(8-11-15)9-12-18-19(22)21-17-6-4-3-5-16(17)20-18/h3-13H,1-2H3,(H,21,22)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBJQBBZTWJWGZ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.

    Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where a vinyl halide (such as vinyl bromide) reacts with a quinoxaline derivative in the presence of a palladium catalyst and a base.

    Isopropyl Substitution: The isopropyl group can be introduced through a Friedel-Crafts alkylation reaction, where an isopropyl halide reacts with the styryl-quinoxaline intermediate in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of dihydroquinoxalines using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents, with solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxalines.

    Substitution: Halogenated, nitrated, or sulfonated quinoxaline derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Building Block for Synthesis:
(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one serves as a crucial intermediate in the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

2. Coordination Chemistry:
This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes are essential in catalysis and material science.

Biological Applications

1. Antimicrobial Activity:
Research indicates that quinoxaline derivatives exhibit antimicrobial properties. (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one has been studied for its potential to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

2. Antiviral Properties:
The compound has shown promise in antiviral studies, potentially inhibiting viral replication and providing a basis for antiviral drug development .

3. Anticancer Activity:
Recent studies have demonstrated that quinoxaline derivatives can exert antiproliferative effects against cancer cell lines. (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one is being investigated for its ability to target specific molecular pathways involved in cancer progression, such as those regulating tubulin polymerization and receptor tyrosine kinases .

Medicinal Applications

1. Drug Development:
The compound is being explored as a potential drug candidate for treating various diseases due to its biological activities. Its interactions with specific molecular targets could lead to the development of novel therapeutic agents .

2. Enzyme Inhibition Studies:
Research has shown that quinoxaline derivatives can inhibit enzymes like COX-2 and LDHA, which are implicated in inflammatory processes and cancer metabolism, respectively. (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one may contribute to this area of research by providing insights into structure-activity relationships (SAR) and guiding the design of more effective inhibitors .

Industrial Applications

1. Material Science:
Due to its electronic properties, (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one is being utilized in the development of materials with specific electronic and optical characteristics. These materials can be applied in organic light-emitting diodes (OLEDs) and other electronic devices.

2. Catalysis:
The compound's ability to form stable complexes with metals makes it suitable for use in catalytic processes, enhancing reaction rates and selectivity in various chemical transformations .

Mecanismo De Acción

The mechanism of action of (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Styrylquinoxalin-2(1H)-ones vary primarily in the para-substituent on the styryl group, which significantly impacts their physical and chemical properties. Key examples include:

Compound Substituent Melting Point (°C) Yield (%) HPLC Purity (%) Key Characterization Techniques
(E)-3-(4-Methoxystyryl)quinoxalin-2(1H)-one (4a) -OCH₃ N/R 90 93.8 ¹H NMR, ¹³C NMR, ESI-MS
(E)-3-(4-Trifluoromethylstyryl)quinoxalin-2(1H)-one (4y) -CF₃ 207–210 84 N/R ¹H NMR, ¹³C NMR, ¹⁹F NMR, ESI-MS
(E)-3-(4-Hydroxy-3-methoxystyryl)quinoxalin-2(1H)-one (4z) -OH, -OCH₃ 235–240 84 99.2 ¹H NMR, ¹³C NMR, ESI-MS
(E)-3-(4-Bromostyryl)quinoxalin-2(1H)-one (4w) -Br 280–284 87 98.4 ¹H NMR, ¹³C NMR, ESI-MS
Target Compound -CH(CH₃)₂ Hypothesized: 190–200 N/A N/A Not reported in literature

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The -CF₃ group in 4y reduces melting points compared to -Br or -OH derivatives due to decreased intermolecular hydrogen bonding .
  • Steric Effects : The bulky isopropyl group in the target compound likely lowers melting points further compared to planar substituents (e.g., -OCH₃) by disrupting crystal packing .
  • Purity: High HPLC purity (>98%) is achievable via malononitrile-activated synthesis .
Anti-Cholinesterase Activity ()
  • 4z (4-hydroxy-3-methoxystyryl) exhibits 99.2% HPLC purity and moderate activity, suggesting polar groups enhance solubility and target interaction .
Antimicrobial and Antiviral Potential
  • Pyrazolyl-quinoxalinones () show MIC values as low as 7.8 µg/mL against bacterial strains, comparable to streptomycin .
  • Quinoxaline derivatives () inhibit SARS-CoV-2 main protease, highlighting their versatility in antiviral research .

Actividad Biológica

(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one is a compound that belongs to the quinoxaline family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, characterization, and biological activity of this compound, supported by various studies and data.

Synthesis and Characterization

The synthesis of (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one typically involves the condensation reaction between 4-isopropylbenzaldehyde and quinoxalin-2(1H)-one. Various synthetic pathways have been explored to enhance yield and purity. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Quinoxaline derivatives, including (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one, have demonstrated significant anticancer activity. They exert their effects through various mechanisms:

  • Inhibition of Key Enzymes : Many quinoxaline derivatives inhibit enzymes such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase (LDHA), which are often overexpressed in tumors. For instance, studies have shown that certain derivatives exhibit IC50 values in the range of 96.19 µg/mL to 121.55 µg/mL against COX-2, indicating their potential as anticancer agents .
  • Targeting Signaling Pathways : These compounds can interfere with critical signaling pathways involved in cancer progression, including the phosphatidylinositol-3-kinase (PI3K) pathway and the Wnt signaling pathway .

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives have also been documented. They exhibit activity against various bacterial strains by inducing oxidative stress and damaging bacterial DNA. For example, quinoxaline 1,4-di-N-oxides have shown significant antibacterial effects by generating reactive oxygen species (ROS), leading to bacterial cell death .

Structure-Activity Relationship (SAR)

The biological activity of (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one can be influenced by its structural features. SAR studies indicate that modifications on the quinoxaline core can enhance or diminish its biological efficacy:

CompoundModificationIC50 (µg/mL)Activity
6eNo modification96.19 ± 5.39Strong COX-2 inhibitor
6dMethyl group addition99.02 ± 5.09Moderate COX-2 inhibitor
6aEthyl group addition121.55 ± 1.41Weak COX-2 inhibitor

Table 1: Structure-Activity Relationship of Quinoxaline Derivatives

Study on Anticancer Effects

A study conducted on various quinoxaline derivatives highlighted their potential in inhibiting growth in prostate cancer cell lines (PC-3). Among the tested compounds, those structurally similar to (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one showed a significant reduction in cell viability, with some achieving a GI50 value as low as 28 µM . This indicates a promising avenue for further development in cancer therapeutics.

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of quinoxaline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at specific positions on the quinoxaline ring could enhance antibacterial activity significantly, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 0.39 g/mL .

Q & A

Q. What are the most reliable synthetic routes for (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between quinoxalin-2(1H)-one derivatives and substituted styryl moieties. For example:

  • Schiff base formation : Reacting 3-hydrazinocarbonylmethylquinoxalin-2(1H)-one with aromatic aldehydes (e.g., 4-isopropylbenzaldehyde) under reflux in ethanol or acetic acid .
  • Cyclization strategies : Using acetic anhydride or chloroacetic acid to cyclize intermediates into the quinoxalinone core .
  • Styryl coupling : Employing Knoevenagel condensation or Wittig reactions to introduce the styryl group at the C3 position .
    Optimization tips : Adjust solvent polarity (e.g., acetonitrile vs. DMF), temperature (80–120°C), and stoichiometry of oxidizing agents (e.g., K₂S₂O₈) to improve yields .

Q. How should researchers characterize the stereochemistry and crystal structure of this compound?

  • X-ray crystallography : Resolve the (E)-configuration of the styryl group and confirm planarity of the quinoxalinone core. For example, dihedral angles between the styryl and quinoxalinone systems should be analyzed (e.g., 19.3°–30.4° in analogous structures) .
  • NMR spectroscopy : Use NOESY or COSY to distinguish (E)- and (Z)-isomers. The coupling constant (J) between styryl protons typically exceeds 16 Hz for the (E)-form .

Q. What in vitro assays are suitable for initial antibacterial activity screening?

  • Agar diffusion or microdilution : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Use ofloxacin as a positive control .
  • Biofilm inhibition : Quantify reduction in biofilm formation using crystal violet staining in Aeromonas caviae models at 1–100 μM concentrations .

Advanced Research Questions

Q. How can regioselectivity challenges in C3 functionalization be addressed during synthesis?

  • Radical cross-coupling : Use arylhydrazines or arylboronic acids with K₂S₂O₈ under metal-free conditions to achieve C3-arylation. Substituents at the N1 position (e.g., benzyl, allyl) influence yields (60–90%) by modulating steric and electronic effects .
  • Photoredox catalysis : Visible-light-promoted trifluoromethylation with CF₃SO₂Na and alkenes introduces CF₃ groups at C3 without external oxidants .

Q. How do structural modifications at N1 and C3 positions affect biological activity?

  • N1 substitution : Bulky groups (e.g., naphthalen-2-ylmethyl) enhance quorum-sensing inhibition (60% biofilm reduction in Aeromonas caviae) but reduce solubility .
  • C3 styryl vs. trifluoromethyl : The styryl group improves aldose reductase inhibition (IC₅₀: 0.032–0.468 μM) and antioxidant capacity (comparable to Trolox), while CF₃ derivatives enhance metabolic stability .

Q. How can contradictory bioactivity data between antibacterial and antifungal assays be resolved?

  • Mechanistic profiling : Compare MIC values against bacterial vs. fungal targets (e.g., Candida albicans). Hydrazone derivatives show broad-spectrum activity, but electron-withdrawing groups (e.g., -NO₂) may reduce efficacy against fungi .
  • Membrane permeability assays : Use fluorescent probes (e.g., propidium iodide) to assess whether differences arise from cell-wall penetration .

Q. What computational methods support the design of multifunctional derivatives?

  • Molecular docking : Target aldose reductase (PDB: 1AH3) or quorum-sensing receptors (e.g., LuxR) to prioritize substituents with high binding affinity .
  • ADME prediction : Apply SwissADME to optimize logP (2–5) and topological polar surface area (<140 Ų) for blood-brain barrier penetration or oral bioavailability .

Methodological Tables

Q. Table 1. Comparative Yields for C3 Functionalization Methods

MethodConditionsYield RangeReference
K₂S₂O₈-mediated arylationACN, 25°C, 6 h60–90%
Photoredox trifluoromethylation4CzIPN, RT, 24 h55–85%
Grignard additionTHF, −78°C, 2 h40–70%

Q. Table 2. Key Pharmacological Targets and Activities

TargetActivity (IC₅₀ or MIC)Structural RequirementReference
Aldose reductase0.032–0.468 μMC3 p-hydroxystyryl group
Aeromonas caviae biofilm60% inhibition at 100 μMN1-allyl/C3-aryl
Staphylococcus aureusMIC: 8–32 μg/mLC3-hydrazone moiety

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.